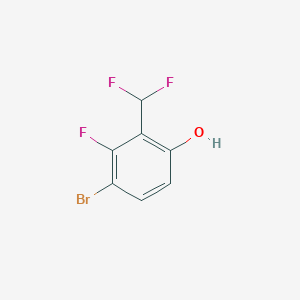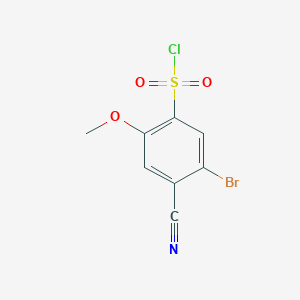
反式-2-(二丙基氨基)环丁醇
描述
trans-2-(Dipropylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a cyclobutanol derivative with a dipropylamino group attached to the second carbon of the cyclobutane ring.
科学研究应用
trans-2-(Dipropylamino)cyclobutan-1-ol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis and is used to study cyclobutane derivatives.
Biology: : It can be used as a probe to study biological systems and interactions with enzymes.
Industry: : It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Dipropylamino)cyclobutan-1-ol typically involves the following steps:
Cyclobutanone Formation: : Cyclobutanone is prepared as the starting material.
Amination: : Cyclobutanone undergoes amination with dipropylamine under specific reaction conditions, such as elevated temperature and pressure, to introduce the dipropylamino group.
Reduction: : The resulting compound is then reduced to form the trans-2-(Dipropylamino)cyclobutan-1-ol.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
trans-2-(Dipropylamino)cyclobutan-1-ol: undergoes various types of chemical reactions:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can further reduce the compound to simpler alcohols or amines.
Substitution: : Substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Cyclobutanone, cyclobutanoic acid.
Reduction: : Cyclobutanol, dipropylamine.
Substitution: : Various substituted cyclobutanes depending on the nucleophile or electrophile used.
作用机制
The mechanism by which trans-2-(Dipropylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
相似化合物的比较
trans-2-(Dipropylamino)cyclobutan-1-ol: is unique due to its cyclobutane ring structure and the presence of the dipropylamino group. Similar compounds include:
Cyclobutanol: : A simpler cyclobutane derivative without the dipropylamino group.
Dipropylamine: : A compound with a similar amino group but lacking the cyclobutane ring.
trans-2-(Propylamino)cyclobutan-1-ol: : A related compound with a single propylamino group instead of dipropylamino.
trans-2-(Dipropylamino)cyclobutan-1-ol .
属性
IUPAC Name |
(1R,2R)-2-(dipropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-7-11(8-4-2)9-5-6-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMFOSFKQGRRQR-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



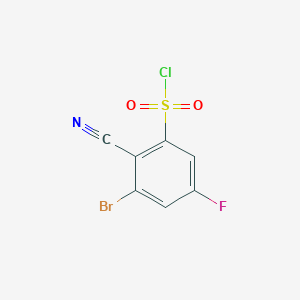
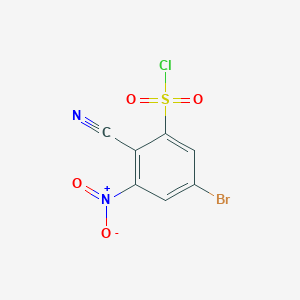




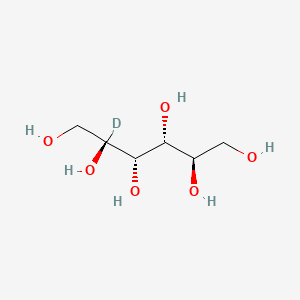

![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)
